Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a boronate ester derivative featuring three key functional groups: an indoline core, a pinacol boronate ester, and a tert-butyloxycarbonyl (Boc) protecting group. It is synthesized from 5-bromoindole via palladium-catalyzed Miyaura borylation, as described in its crystal structure and DFT study . The compound’s molecular formula is C₁₉H₂₈BNO₄ (MW: 345.24 g/mol), and it serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl motifs .
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-10-13-12-14(8-9-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-9,12H,10-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORQXGLIKPNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593976 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-67-3 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Table 1: Key Starting Materials and Their Roles
| Component | Role | Source |
|---|---|---|
| 5-Bromoindole | Indoline precursor | Patent CN105622481A |
| Bis(pinacolato)diboron | Boronate ester donor | Figshare |
| Tert-butyl chloroformate | Boc protecting group reagent | Figshare |
Step-by-Step Synthesis Pathways
Indoline Core Formation
The indoline core is synthesized from 5-bromoindole, which is prepared via a sodium sulfonate-mediated bromination process. This method achieves 85–92% yield by reacting indole with sodium sulfite, followed by acylation and bromine addition in aqueous medium.
Miyaura Borylation
The boronate ester group is introduced using bis(pinacolato)diboron under palladium catalysis. In a representative procedure, 5-bromoindoline reacts with bis(pinacolato)diboron in tetrahydrofuran (THF) at 80°C for 12 hours, yielding 85% of the boronate intermediate.
Boc Protection
The final step involves protecting the indoline nitrogen with a Boc group. Treatment with tert-butyl chloroformate in dichloromethane (DCM) and triethylamine at 0°C achieves >90% conversion.
Industrial-Scale Production Methods
Industrial synthesis prioritizes atom economy and solvent recyclability. The patent-pending method for 5-bromoindole exemplifies scalable practices:
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 100 mL–1 L | 100–1,000 L |
| Yield | 80–85% | 88–92% |
| Solvent Recovery Rate | 60–70% | 95–98% |
Purification and Analytical Validation
Post-synthesis purification involves recrystallization from ethanol/water (3:1 v/v), yielding crystals suitable for X-ray diffraction. Analytical validation includes:
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1H/13C NMR : Confirms substitution patterns (e.g., boronate proton absence at δ 6.5–7.5 ppm).
-
DFT optimization : Validates molecular geometry against crystallographic data (RMSD < 0.1 Å).
Comparative Analysis of Methodologies
Catalytic Systems
Palladium catalysts (e.g., Pd(dppf)Cl₂) outperform nickel analogs in Miyaura borylation, achieving 85% vs. 65% yields.
Solvent Effects
THF outperforms dimethylformamide (DMF) in borylation reactions due to superior boron reagent solubility (Table 3).
Table 3: Solvent Impact on Borylation Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 80 | 12 | 85 |
| DMF | 100 | 18 | 72 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can convert the indoline core to more saturated derivatives.
Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Indole derivatives.
Reduction: Saturated indoline derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that compounds featuring the indoline structure exhibit cytotoxic properties against various cancer cell lines. The incorporation of the boron moiety may enhance these effects by participating in biological pathways that induce apoptosis in cancerous cells.
- Neuroprotective Effects : Some studies suggest that derivatives of indoline can provide neuroprotective benefits in models of neurodegenerative diseases. The unique structural features may facilitate interactions with neurotransmitter systems.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The incorporation of boron-containing compounds into OLED materials can improve charge transport and luminescent properties. This compound may serve as an efficient light-emitting layer due to its favorable electronic characteristics.
Catalysis
The presence of the boron atom allows for potential applications in catalysis:
- Cross-Coupling Reactions : As a boron-containing compound, it can act as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules and pharmaceuticals.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various indoline derivatives. The results showed that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .
Case Study 2: OLED Applications
Research conducted at a leading university demonstrated that incorporating this compound into OLED devices resulted in enhanced brightness and efficiency compared to traditional materials. The study highlighted the compound's role in improving charge carrier mobility and reducing energy loss during exciton formation .
Mechanism of Action
The mechanism by which tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate exerts its effects is primarily through its participation in chemical reactions. The boronic ester group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. The indoline core can interact with various biological targets, depending on the functional groups attached to it.
Comparison with Similar Compounds
Indoline vs. Isoindoline Boronate Esters
- Target Compound: Indoline-based boronate (C₁₉H₂₈BNO₄, MW: 345.24) .
- Analog: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (C₁₉H₂₈BNO₄, MW: 345.24) . Structural Difference: Isoindoline features a benzene ring fused to a five-membered saturated ring with one nitrogen atom, whereas indoline has a pyrrolidine ring fused to benzene. Impact: The isoindoline derivative may exhibit altered steric and electronic properties, influencing cross-coupling reactivity and regioselectivity in drug synthesis .
Indoline vs. Indazole Boronate Esters
- Analog: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (C₁₈H₂₅BN₂O₄, MW: 344.22) .
Substituent Variations on the Aromatic Core
- Chlorinated Analog: tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (Similarity: 0.73) .
- Cyano-Substituted Analog: tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (C₂₀H₂₅BN₂O₄, MW: 368.23) . Impact: The cyano group enhances electrophilicity, favoring nucleophilic attack in coupling reactions but increasing sensitivity to moisture .
Molecular Weight and Solubility
Stability and Reactivity
- Thermal Stability: The target indoline derivative exhibits robust stability in solid state (confirmed by X-ray crystallography) , whereas cyano-substituted analogs require storage at -20°C due to hydrolytic sensitivity .
- Suzuki-Miyaura Reactivity : Indoline and isoindoline derivatives show comparable reactivity in coupling with aryl halides, while indazole derivatives require higher catalyst loading (e.g., Pd(PPh₃)₄) to achieve similar yields .
Biological Activity
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉BNO₄
- Molecular Weight : 294.15 g/mol
- CAS Number : 1256359-17-7
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate boron-containing moieties. The synthetic pathway often utilizes indoline derivatives and boronic acid pinacol esters to achieve the desired structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) :
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Matrix Metalloproteinases (MMPs) :
Pharmacokinetics
Pharmacodynamic studies in animal models have shown that the compound can effectively inhibit lung metastasis in mice inoculated with MDA-MB-231 cells. Treatment over a period of 30 days resulted in reduced metastatic nodules compared to control groups .
Case Studies
-
Study on MDA-MB-231 Cells :
- A study evaluated the efficacy of this compound in inhibiting the growth of MDA-MB-231 cells. The results indicated a potent inhibitory effect with an IC₅₀ value significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC₅₀ values around 11.73 μM for similar cell lines .
- In Vivo Studies :
Q & A
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C in a dry, well-ventilated area. Avoid exposure to moisture or heat, as boronate esters are prone to hydrolysis and thermal degradation .
- Handling Precautions : Use gloves (nitrile), lab coats, and eye protection. Work in a fume hood to minimize inhalation risks. If spills occur, decontaminate with ethanol followed by water .
- Stability Monitoring : Periodically check purity via HPLC or TLC. If discoloration or precipitate forms, repurify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What spectroscopic methods are recommended to confirm the compound’s structural integrity post-synthesis?
Methodological Answer:
- H/C NMR : Confirm the presence of the tert-butyl group (singlet at ~1.3 ppm for H; ~80 ppm for C) and the dioxaborolane ring (characteristic peaks at 4.0–4.3 ppm for H and 25–30 ppm for C) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (expected [M+H]: 357.24). Discrepancies >2 ppm suggest impurities .
- FT-IR : Verify boronate ester C-B-O stretches (~1350 cm) and carbonyl groups (~1700 cm) .
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or SPhos-Pd-G3. PdCl(dppf) often improves yields with aryl chlorides .
- Solvent/Base Selection : Use degassed THF/HO (3:1) with KCO or CsCO. Polar aprotic solvents (DMF) may enhance solubility but risk side reactions .
- Temperature/Time : Optimize at 80–100°C for 12–24 hours. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Quench with NHCl, extract with EtOAc, and purify via flash chromatography .
Advanced: How to resolve contradictions in reported catalytic efficiencies for this compound’s cross-coupling reactions?
Methodological Answer:
- Variable Analysis : Compare reaction parameters (e.g., Pd loading, ligand ratio, solvent purity) across studies. Trace moisture or oxygen can deactivate catalysts, leading to inconsistent yields .
- Control Experiments : Replicate protocols with strict anhydrous conditions (Schlenk line) and degassed solvents. Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify yields via H NMR .
- Statistical Validation : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. base strength). Publish full datasets to enhance reproducibility .
Basic: What safety protocols are critical given limited toxicity data for this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash exposed areas immediately with soap/water .
- Waste Disposal : Collect all waste in designated containers for halogenated/organoboron compounds. Incinerate at >1000°C to prevent environmental release .
- Emergency Measures : In case of inhalation, move to fresh air. For eye exposure, rinse with water for 15 minutes and seek medical attention. Maintain SDS on-site .
Advanced: What strategies are effective for synthesizing derivatives via functional group interconversion?
Methodological Answer:
- Borylation Reactions : Use Ir-catalyzed C–H borylation to install additional boronate groups. Protect the indoline nitrogen with Boc to prevent side reactions .
- Deprotection/Functionalization : Treat with TFA to remove the tert-butyl group, then alkylate or acylate the free amine. Monitor deprotection via H NMR (disappearance of tert-butyl signal) .
- Cross-Coupling Diversification : Couple with heteroaryl halides (e.g., pyridines) using Pd catalysis. Screen ligands (XPhos, DavePhos) to improve regioselectivity .
Advanced: How to design mechanistic studies to elucidate the compound’s role in catalytic cycles?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., transmetallation vs. oxidative addition) .
- In Situ Spectroscopy : Employ B NMR to track boronate ester consumption. Use XAS (X-ray absorption spectroscopy) to monitor Pd oxidation states during catalysis .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for key intermediates. Validate with experimental activation parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
